

2-(4-Heptyloxybenzoyl)pyridine basic properties

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Compound of Interest

Compound Name: 2-(4-Heptyloxybenzoyl)pyridine

CAS No.: 898780-12-6

Cat. No.: B1324183

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An In-depth Technical Guide to **2-(4-Heptyloxybenzoyl)pyridine**: Core Properties and Applications

This guide provides a comprehensive technical overview of **2-(4-Heptyloxybenzoyl)pyridine**, a specialized organic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind its use and analysis.

Introduction and Molecular Overview

2-(4-Heptyloxybenzoyl)pyridine is a diaryl ketone derivative characterized by a pyridine ring linked via a carbonyl group to a benzene ring, which is further functionalized with a C7 alkoxy chain (heptyloxy group).[1] Its chemical structure, combining a polar heterocyclic head (pyridine), a rigid core (benzoyl), and a flexible nonpolar tail (heptyloxy chain), imparts unique physicochemical properties.[1] These characteristics make it a molecule of significant interest, particularly as a precursor or building block—known as a mesogen—in the field of materials science for creating advanced liquid crystals.[1] The pyridine moiety also offers a site for potential coordination chemistry or further functionalization, expanding its synthetic utility.[1][2]

Physicochemical and Structural Properties

The integration of a pyridine ring, a benzoyl group, and a long alkyl ether chain defines the molecule's identity and behavior. The pyridine component introduces basicity and potential for hydrogen bonding, while the heptyloxy chain contributes to its solubility in organic solvents and its propensity for self-assembly in condensed phases.[1][3]

Table 1: Core Properties of **2-(4-Heptyloxybenzoyl)pyridine**

Property	Value	Source
CAS Number	898780-12-6	[4][5]
Molecular Formula	C ₁₉ H ₂₃ NO ₂	[4]
Molecular Weight	297.4 g/mol	
Synonym(s)	methanone	[6]
Appearance	Predicted: White to off-white solid or viscous liquid	Inferred
Solubility	Predicted: Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , THF, Toluene); Insoluble in water	Inferred from structure
Purity	Typically supplied at ≥97%	

Synthesis and Purification

The synthesis of **2-(4-Heptyloxybenzoyl)pyridine** can be achieved through several established organometallic and acylation routes.[1] A robust and widely applicable method involves a Grignard reaction to form the pivotal C-C bond, followed by oxidation to yield the final ketone. This two-step approach offers excellent control and typically results in good yields.

The rationale for this pathway is the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent oxidation of the secondary alcohol is a standard and efficient transformation.

Detailed Synthesis Protocol: Grignard Reaction and Oxidation

This protocol outlines the synthesis of the intermediate alcohol, (4-(heptyloxy)phenyl)(pyridin-2-yl)methanol, and its subsequent oxidation.

Step 1: Synthesis of (4-(heptyloxy)phenyl)(pyridin-2-yl)methanol

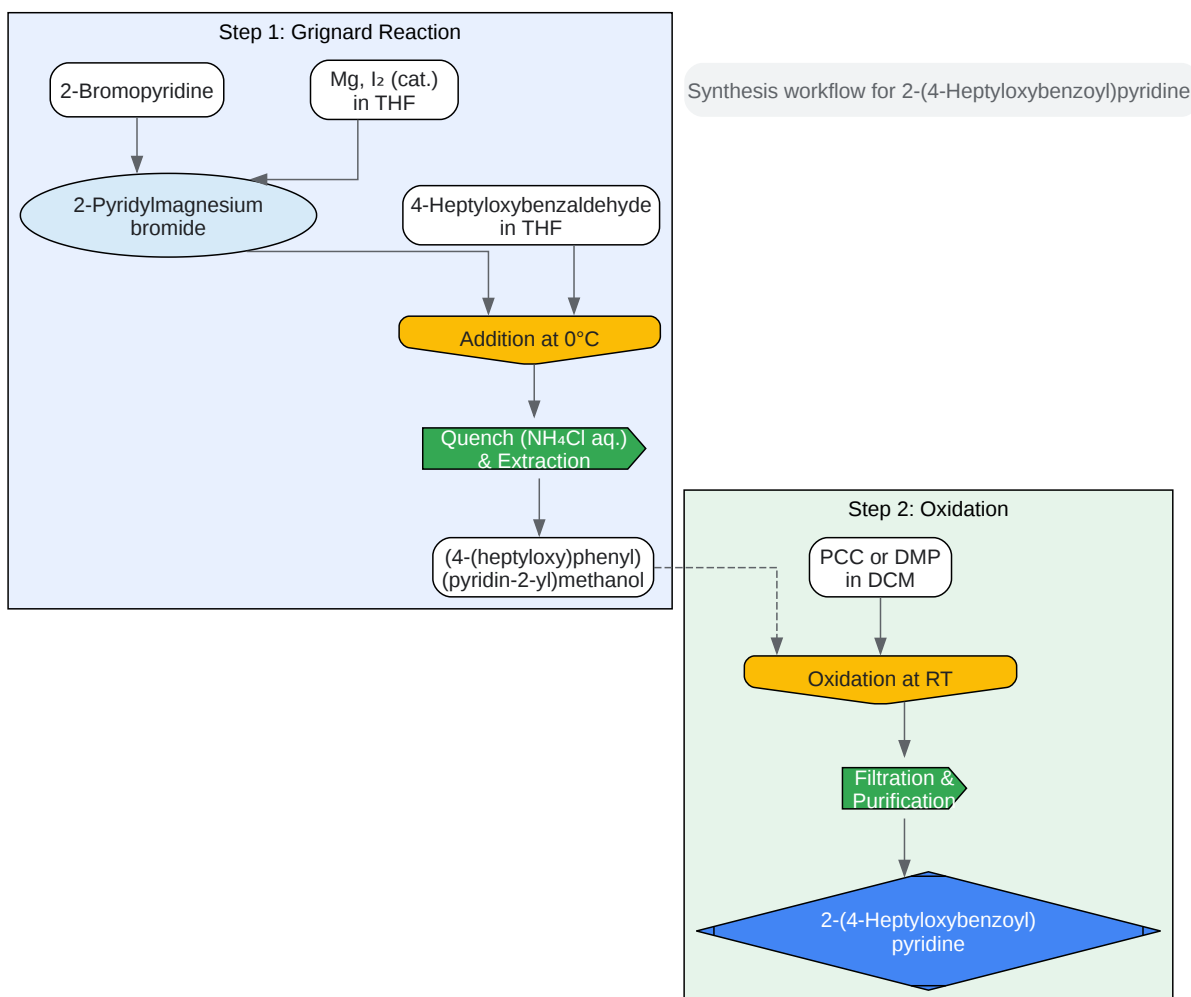
- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
- **Grignard Formation:** A solution of 2-bromopyridine in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.
- **Aldehyde Addition:** Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), a solution of 4-heptyloxybenzaldehyde in anhydrous THF is added dropwise at 0 °C.
- **Reaction and Quenching:** The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the aldehyde. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 2-(4-Heptyloxybenzoyl)pyridine

- **Oxidation Setup:** The crude alcohol from the previous step is dissolved in a suitable solvent, such as dichloromethane (DCM).

- **Oxidant Addition:** A mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added portion-wise to the solution at room temperature. The choice of a mild oxidant is crucial to prevent over-oxidation or side reactions.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC.
- **Purification:** Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure **2-(4-Heptyloxybenzoyl)pyridine**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2-(4-Heptyloxybenzoyl)pyridine**.

Spectroscopic Characterization

Structural elucidation and purity assessment of **2-(4-Heptyloxybenzoyl)pyridine** rely on standard spectroscopic techniques. The expected spectral data are highly characteristic due to the combination of distinct molecular fragments.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum provides a precise map of the proton environments. The aromatic protons on the pyridine and benzoyl rings are expected to appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effects of the aromatic currents and the electron-withdrawing carbonyl group.^[1] The protons of the heptyloxy chain will be found in the upfield region (δ 0.8–4.1 ppm).^[1]

Table 2: Predicted ^1H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
Pyridine Ring Protons	7.5 - 8.8	m	Aromatic protons adjacent to N and C=O are most deshielded.
Benzoyl Ring Protons	7.0 - 8.1	m (two doublets)	Protons ortho to C=O are more deshielded than those ortho to the ether.
Methylene (-OCH ₂ -)	3.9 - 4.1	t	Adjacent to the deshielding oxygen atom.
Methylene (-OCH ₂ CH ₂ -)	1.7 - 1.9	p	Standard aliphatic methylene adjacent to O-CH ₂ .
Methylene (-(CH ₂) ₄ -)	1.2 - 1.5	m	Overlapping signals of the central aliphatic chain.
Terminal Methyl (-CH ₃)	0.8 - 1.0	t	Most shielded protons at the end of the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.^[7] Under electron ionization (EI), the molecular ion peak $[M]^+$ is expected. A prominent fragmentation pathway for alkoxybenzenes is the cleavage of the alkyl chain.^[1]

Table 3: Predicted Mass Spectrometry Fragmentation

Ion Species	Calculated Exact Mass (m/z)	Description
[M] ⁺	297.17	Molecular Ion
[M - C ₇ H ₁₅] ⁺	198.06	Loss of the heptyl radical via cleavage of the ether bond.
[C ₅ H ₄ N-CO] ⁺	105.04	Phenyl-carbonyl fragment, a common fragment in benzoyl compounds.[8]
[C ₅ H ₄ N] ⁺	78.03	Pyridyl fragment.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by a strong absorption from the ketone carbonyl group and characteristic bands from the aromatic rings and the ether linkage.[10]

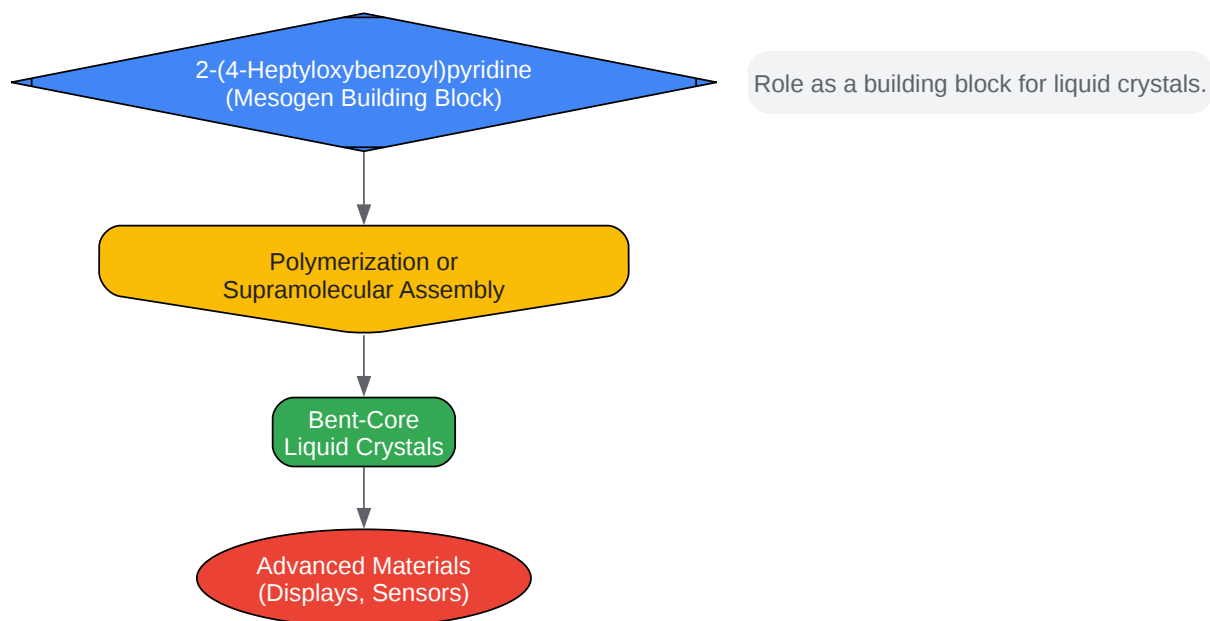
Table 4: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
Aromatic C-H Stretch	3100 - 3000	Medium-Weak	Characteristic of sp ² C-H bonds in the pyridine and benzene rings.[10]
Aliphatic C-H Stretch	2950 - 2850	Strong	C-H bonds of the heptyloxy chain.
Ketone C=O Stretch	1680 - 1660	Strong	Conjugated diaryl ketone carbonyl stretch.
Aromatic C=C & C=N Stretch	1600 - 1450	Medium-Strong	Ring stretching vibrations of the pyridine and benzene rings.[11]
Ether C-O-C Stretch	1260 - 1240 (asymm.) 1050 - 1030 (symm.)	Strong	Aryl-alkyl ether C-O stretching vibrations.

Core Applications in Materials Science

2-(4-Heptyloxybenzoyl)pyridine serves as a key building block, or mesogen, for the synthesis of advanced functional materials, most notably bent-core liquid crystals.[1]

- **Bent-Core Liquid Crystals:** The inherent "bent" shape of the 2-benzoylpyridine core, combined with the flexible heptyloxy tail, promotes the formation of unique liquid crystalline phases. These materials are of intense research interest due to their unusual electro-optical properties, including ferroelectricity and the potential for creating novel display and sensor technologies.[1]



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Caption: Role as a building block for liquid crystals.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(4-Heptyloxybenzoyl)pyridine** should be consulted before handling. However, based on its structural similarity to pyridine and other aromatic ketones, general laboratory safety precautions are warranted.[12]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[15] Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames.[12]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, separated from strong acids and oxidizing agents.[12]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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